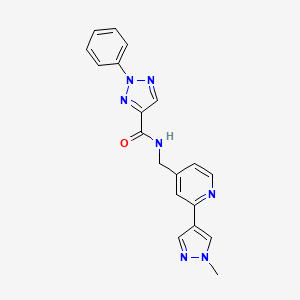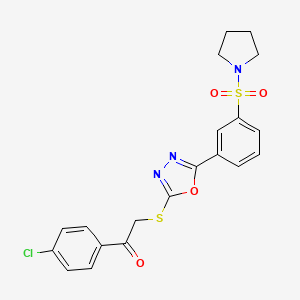
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. THPP is a urea derivative that has shown promising results in the study of biochemical and physiological effects, as well as in the development of new drugs.
Scientific Research Applications
Hydrogel Formation and Tuning Physical Properties
Hydrogel formation through the self-assembly of low molecular weight gelators is a critical area of research with applications in drug delivery, tissue engineering, and materials science. The study by Lloyd and Steed (2011) highlights how anion identity can influence the rheology and morphology of hydrogels formed by urea derivatives, offering a pathway to tune these materials' physical properties for various applications (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
The development of new synthetic methodologies for heterocyclic compounds is fundamental to pharmaceutical research. Ghorbani‐Vaghei et al. (2015) demonstrated a one-pot synthesis approach for furano and pyrano pyrimidinones using urea derivatives, showcasing the versatility of these compounds in synthesizing biologically relevant heterocycles (Ghorbani‐Vaghei et al., 2015).
Anticancer Agents
Research into novel anticancer agents remains a priority in medicinal chemistry. The synthesis and analysis of pyrazole compounds, as reported by Thomas et al. (2019), illustrate the potential of urea derivatives in developing new therapeutic options. These compounds' electronic structure and physico-chemical properties were studied alongside their docking analysis to evaluate their potential as anticancer agents (Thomas et al., 2019).
Eco-Friendly Catalysis
The search for environmentally benign catalytic processes is crucial for sustainable chemistry. Brahmachari and Banerjee (2014) introduced an eco-friendly multicomponent reaction using urea as an organo-catalyst for synthesizing densely functionalized heterocyclic scaffolds at room temperature, underscoring the role of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).
Crystal Structure Analysis
The crystal structure analysis of compounds is essential for understanding their chemical behavior and potential applications. Sharma et al. (2015) detailed the synthesis and crystal structure of a pyrano[3,2-c]pyran derivative catalyzed by urea, providing insights into the molecular geometry and interactions critical for designing new compounds with desired properties (Sharma et al., 2015).
properties
IUPAC Name |
1-(oxan-4-yl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-12-1-6-21-7-2-12)18-9-13-14(17-5-4-16-13)11-3-8-22-10-11/h3-5,8,10,12H,1-2,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBJQBTGHDBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)

![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2429503.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)
![N-(3-bromobenzyl)-3-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2429505.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2429508.png)

![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)

![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)